![molecular formula C12H9NO2S B1463537 Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate CAS No. 1000340-05-5](/img/structure/B1463537.png)
Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate
Übersicht
Beschreibung
Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate, also known as MCBTA, is a synthetic compound that has gained attention due to its potential therapeutic benefits. This compound belongs to the class of benzo[b]thiophenes, which are known for their diverse biological activities. MCBTA has been found to exhibit a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial activities. In
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Antitumor Evaluation
A study highlighted the synthesis of different heterocyclic derivatives from a similar compound, focusing on their antitumor activities. The simplicity of the synthetic procedures and the diversity of the products synthesized were noted for their valuable roles in further heterocyclic transformations and biological investigations (Shams et al., 2010).
Antidepressant Potential
Another research explored benzo[b]thiophene derivatives for their dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. The findings suggest the potential for these compounds to serve as effective treatments for depression, highlighting the significance of the benzo[b]thiophene scaffold in drug discovery (Orus et al., 2002).
Antimicrobial Activity
A study on the design and synthesis of novel acyclic and heterocyclic dyes based on the 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems demonstrated significant antimicrobial activity against various tested organisms. This research suggests the potential of these compounds for use in dyeing and/or textile finishing, with the added benefit of antimicrobial properties (Shams et al., 2011).
Synthesis of Derivatives for Biological Studies
Another angle of research involves synthesizing derivatives of related compounds for potential biological applications. This includes exploring the acute toxicity of these derivatives and identifying their effects on the body of experimental animals, which is crucial for understanding their safety profile and therapeutic potential (Salionov, 2015).
Thiazolyl-Acetic Acid Derivatives as Antimicrobial Agents
Research on thiazolyl-acetic acid derivatives, which could be synthesized from ethyl acetoacetate, demonstrated strong antibacterial and antifungal activities. These findings support the use of such compounds as biocides or preservatives in commercial products, highlighting the versatility of thiophene-based compounds in addressing microbial resistance (Shirai et al., 2013).
Eigenschaften
IUPAC Name |
methyl 2-(5-cyano-1-benzothiophen-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c1-15-12(14)6-10-5-9-4-8(7-13)2-3-11(9)16-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPAQSYXZNZBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(S1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



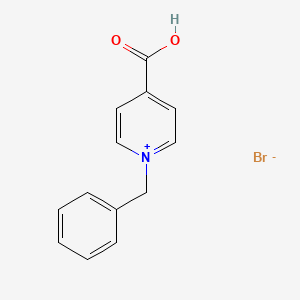
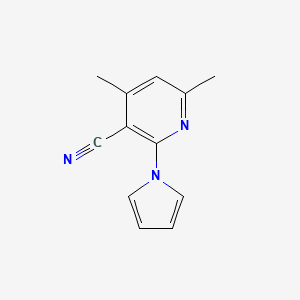
![6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B1463458.png)
![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1463459.png)
![[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463460.png)
![2-[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-4-yl]ethanol](/img/structure/B1463461.png)
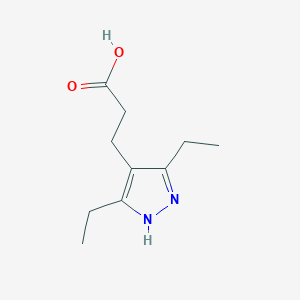
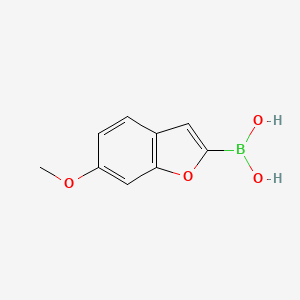
![[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]methylamine](/img/structure/B1463468.png)

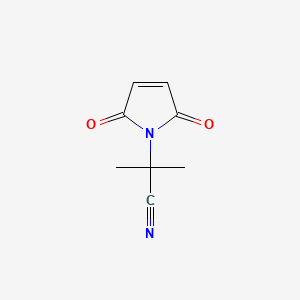

![5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)
![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)